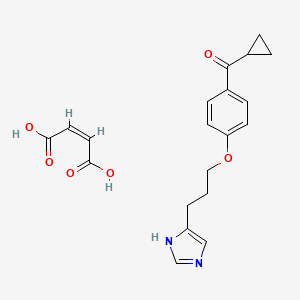

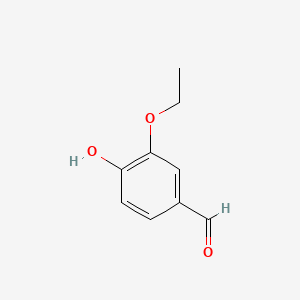

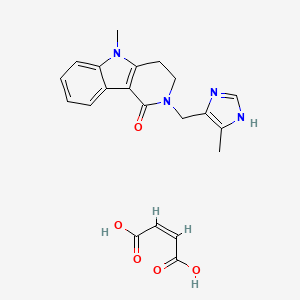

马来酸环丙沙芬

描述

Ciproxifan maleate is a potent, selective, orally bioavailable, and competitive antagonist of the histamine H3-receptor . It has a high species-specific affinity at rodent compared to human H3R . It is well studied as a reference compound for H3R in rodent models for neurological diseases connected with neurotransmitter dysregulation, such as attention deficit hyperactivity disorder or Alzheimer’s disease .

Molecular Structure Analysis

Ciproxifan maleate has the molecular formula C20H22N2O6 . Its exact mass is 270.14 and its molecular weight is 386.404 .Chemical Reactions Analysis

Ciproxifan has been found to reversibly inhibit monoamine oxidase A and B . It shows efficacy on both enzyme isoforms with IC50 values in a micromolar concentration range for human and rat monoamine oxidases .Physical And Chemical Properties Analysis

Ciproxifan maleate has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 3 .科学研究应用

1. 神经疾病调节

马来酸环丙沙芬是一种组胺 H3 受体逆激动剂/拮抗剂,已证明具有调节神经递质失调的潜力,适用于注意力缺陷多动障碍 (ADHD) 和阿尔茨海默病等神经疾病的啮齿动物模型。该化合物已显示出抑制单胺氧化酶 A 和 B 的功效,这与大脑中的神经递质调节有关,表明其在治疗神经系统疾病中的潜在用途 (Hagenow et al., 2017)。

2. 睡眠剥夺模型中的认知改善

研究表明,环丙沙芬可以改善睡眠受限小鼠的工作记忆,特别是通过增加前额叶皮层的脑神经活动。这种作用归因于其作为组胺受体 3 型 (H3) 拮抗剂的作用,展示了其在治疗与睡眠障碍相关的认知缺陷中的潜力 (Chauveau et al., 2014)。

3. 缓解阿尔茨海默病症状

研究表明,环丙沙芬可以改善胆碱能传递,减轻阿尔茨海默病模型中的神经炎症和氧化应激。虽然它不会降低淀粉样蛋白水平,但它对认知功能的影响和神经炎症标志物的减少表明其在管理阿尔茨海默病症状中具有潜在作用 (Mani et al., 2017)。

4. 对组胺受体和认知功能的影响

环丙沙芬已被研究其对组胺受体和相关认知功能的影响。它通过调节组胺 H3 受体显示出逆转认知缺陷和增强记忆的潜力,这可能有利于各种认知障碍 (Bardgett et al., 2011)。

5. 调节大脑中的谷氨酸释放

对环丙沙芬对大鼠海马中谷氨酸释放的影响的研究揭示了其作为抗精神病药的潜力。它突触前抑制谷氨酸释放,表明在调节神经递质活性中起作用,特别是在精神疾病中 (Lu et al., 2017)。

6. 认知障碍的管理

已证明环丙沙芬可以通过调节大脑中的胆碱能传递来减轻由脂多糖等外部因素引起的记忆障碍。这表明其在认知障碍管理中的治疗潜力 (Mani et al., 2022)。

作用机制

Target of Action

Ciproxifan maleate is an extremely potent histamine H3 inverse agonist/antagonist . The primary target of Ciproxifan maleate is the histamine H3 receptor , an inhibitory autoreceptor located on histaminergic nerve terminals .

Mode of Action

Ciproxifan maleate interacts with its target, the histamine H3 receptor, by blocking it . This blockage allows more histamine to be released in the brain . Histamine has an excitatory effect in the brain via H1 receptors in the cerebral cortex . Therefore, drugs such as Ciproxifan, which block the H3 receptor, have an alertness-promoting effect .

Biochemical Pathways

The primary biochemical pathway affected by Ciproxifan maleate is the histaminergic pathway. By blocking the H3 receptor, Ciproxifan maleate modulates the release of histamine in the brain . This leads to increased histamine levels, which in turn stimulate the H1 receptors in the cerebral cortex, leading to increased alertness .

Pharmacokinetics

It is known to be orally bioavailable , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

Ciproxifan maleate produces wakefulness and attentiveness in animal studies . It has been shown to produce cognitive enhancing effects without prominent stimulant effects at relatively low levels of receptor occupancy, and pronounced wakefulness at higher doses . It has therefore been proposed as a potential treatment for sleep disorders such as narcolepsy and to improve vigilance in old age, particularly in the treatment of conditions such as Alzheimer’s disease .

安全和危害

未来方向

Ciproxifan shows only moderate activity at human targets, but it may serve as a starting point for the development of dual targeting ligands . As the H3R and monoamine oxidases are all capable of affecting neurotransmitter modulation in the brain, dual targeting ligands are considered an interesting approach for the treatment of neurological disorders .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQFKEYRALXXEJ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585107 | |

| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciproxifan maleate | |

CAS RN |

184025-19-2 | |

| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciproxifan maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

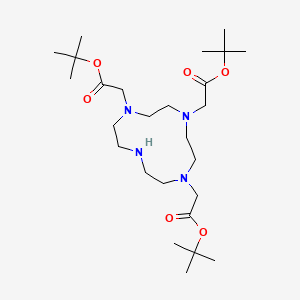

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B1662156.png)